molecular formula C20H16N2O3S2 B2732447 1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one CAS No. 638135-32-7

1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

Cat. No. B2732447
CAS RN: 638135-32-7
M. Wt: 396.48
InChI Key: REQXVCUVTMHPRL-UHFFFAOYSA-N
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Description

Furan- and thiophene-2-carbonyl amino acid derivatives are known to activate Hypoxia-Inducible Factor (HIF) via inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1) . These compounds have the potential to protect cells during exposure to hypoxic conditions .


Chemical Reactions Analysis

These compounds have been shown to inhibit FIH-1, which is a major factor in the activation of HIF . This suggests that they may undergo chemical reactions that allow them to interact with these proteins.

Scientific Research Applications

Activation of Hypoxia-Inducible Factor (HIF)

Hypoxia-inducible factor (HIF) plays a crucial role in cellular adaptation to low oxygen levels. Activation of HIF protects cells during hypoxic conditions. Researchers have investigated small molecules that can activate HIF exogenously without subjecting cells to actual hypoxia. One such approach involves inhibiting factor inhibiting HIF-1 (FIH-1), which negatively regulates HIF-α. The compound , with its furan and thiophene-2-carbonyl moieties, has shown promise as an FIH-1 inhibitor .

Mechanism of Action

The mechanism of action of these compounds involves the inhibition of FIH-1, leading to the activation of HIF . This can protect cells from the effects of hypoxic conditions .

Future Directions

The development of small-molecule inhibitors of FIH-1, such as the furan- and thiophene-2-carbonyl amino acid derivatives, is a promising area of research . These compounds have the potential to activate HIF without exposing cells to hypoxic conditions , which could have significant implications for the treatment of conditions associated with hypoxia.

properties

IUPAC Name

1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-hydroxy-2-phenyl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S2/c1-11-12(2)27-20(21-11)22-16(13-7-4-3-5-8-13)15(18(24)19(22)25)17(23)14-9-6-10-26-14/h3-10,16,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQXVCUVTMHPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

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